molecular formula C20H22 B1279338 7-(4-Tert-butylphenyl)-2-methyl-1H-indene CAS No. 245653-52-5

7-(4-Tert-butylphenyl)-2-methyl-1H-indene

Cat. No.: B1279338
CAS No.: 245653-52-5
M. Wt: 262.4 g/mol
InChI Key: PTXKTRAWAVSZKX-UHFFFAOYSA-N
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Description

7-(4-Tert-butylphenyl)-2-methyl-1H-indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a tert-butylphenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Tert-butylphenyl)-2-methyl-1H-indene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-tert-butylbenzyl chloride reacts with 2-methylindene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-(4-Tert-butylphenyl)-2-methyl-1H-indene can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as bromine or nitric acid can be used under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: 7-(4-Tert-butylphenyl)-2-methyl-1H-indene is used as a building block in organic synthesis

Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 7-(4-Tert-butylphenyl)-2-methyl-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    4-tert-Butylphenol: A phenolic compound with similar tert-butyl substitution.

    4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups on both phenyl rings.

    Bis(4-tert-butylphenyl)phosphate: A phosphoric acid ester with tert-butylphenyl groups.

Uniqueness: 7-(4-Tert-butylphenyl)-2-methyl-1H-indene is unique due to its indene core structure combined with the tert-butylphenyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

7-(4-tert-butylphenyl)-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXKTRAWAVSZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438642
Record name 7-(4-tert-Butylphenyl)-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245653-52-5
Record name 2-Methyl-7-(4-tert-butylphenyl)-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245653-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-tert-Butylphenyl)-2-methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-7-(4'-tert-butylphenyl)indene
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